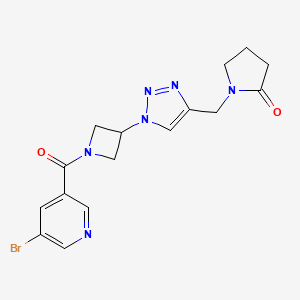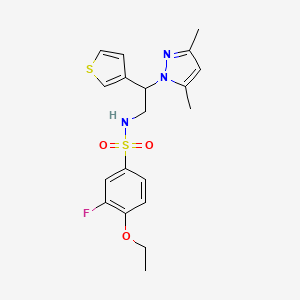
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H22FN3O3S2 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel sulfonamide derivatives, including those related to the compound , have been synthesized and characterized for their potential in various therapeutic areas. Such compounds have shown promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesis involves complex reactions that yield compounds with diverse biological activities, evaluated through spectral methods and biological assays (Ş. Küçükgüzel et al., 2013).
Anticancer and Antitumor Activity
Research has identified various sulfonamide derivatives with significant anticancer and antitumor activities. These compounds have been tested across different cancer cell lines, including breast, liver, and leukemia, demonstrating their potential as therapeutic agents. The efficacy of these compounds is often attributed to their ability to inhibit certain cellular processes or enzymes critical for cancer cell survival (M. Ghorab et al., 2015; H. Aly, 2009).
Photodynamic Therapy Applications
Certain sulfonamide derivatives have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, essential for effective PDT treatments. Their characteristics, such as fluorescence properties and photodegradation quantum yields, are critical for their application in treating cancer through Type II photodynamic mechanisms (M. Pişkin et al., 2020).
Fluorescence Quenching for Analyte Detection
The fluorescence quenching properties of pyrazoline derivatives have been investigated, with applications in detecting analytes like aniline. These studies employ various solvents to understand the quenching mechanism, providing insights into static and dynamic interactions between the fluorophore and the analyte. Such research opens avenues for developing sensitive and selective detection methods for environmental and biological sciences (Ebru Bozkurt & H. Gul, 2019).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-4-26-19-6-5-16(10-17(19)20)28(24,25)21-11-18(15-7-8-27-12-15)23-14(3)9-13(2)22-23/h5-10,12,18,21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDCDUDEAABSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)
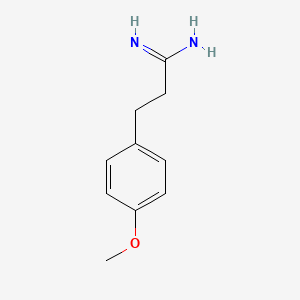
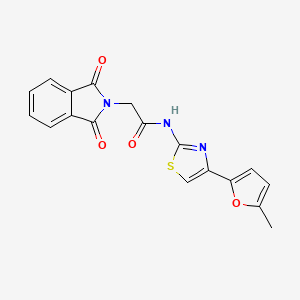

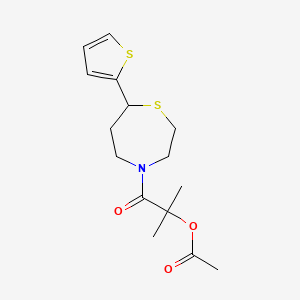
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
